1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,7-Di(pyridin-4-yl)benzothiadiazole: A compound with a similar benzothiadiazole core but different substituents.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of the piperidine carboxamide moiety.
Uniqueness
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O3S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3S2/c24-18(20-12-13-3-2-8-19-11-13)14-6-9-23(10-7-14)28(25,26)16-5-1-4-15-17(16)22-27-21-15/h1-5,8,11,14H,6-7,9-10,12H2,(H,20,24) |
InChI Key |
AYXJXCUENIEZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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